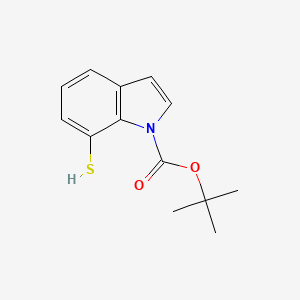

![molecular formula C13H12FN B2832317 N-[(2-fluorophenyl)methyl]aniline CAS No. 940362-32-3](/img/structure/B2832317.png)

N-[(2-fluorophenyl)methyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

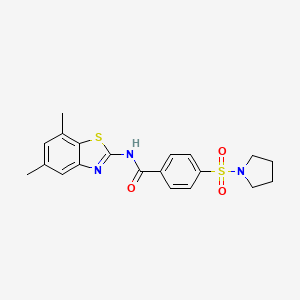

“N-[(2-fluorophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H12FN . It is also known as 2-fluoro-N-(2-fluorobenzyl)aniline . The compound has a molecular weight of 219.23 . It is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for “N-[(2-fluorophenyl)methyl]aniline” is 1S/C13H11F2N/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-[(2-fluorophenyl)methyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 219.23 .Applications De Recherche Scientifique

- c-Met Kinase Inhibitors : Overexpression of c-Met has been implicated in tumorigenesis, particularly in invasive and metastatic phenotypes in cancers like non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and gastric cancer (GC). Researchers explore c-Met inhibitors as potential therapeutic agents .

- Double Friedel-Crafts Reaction : N-[(2-fluorophenyl)methyl]aniline can be synthesized through a double Friedel-Crafts reaction using commercial aldehydes and primary, secondary, or tertiary anilines. This scalable and efficient methodology employs a Brönsted acidic ionic liquid catalyst, such as [bsmim][NTf2], to yield aniline-based triarylmethanes .

Medicinal Chemistry and Drug Development

Organic Synthesis

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Given the structural similarity to other aromatic compounds, it may be involved in pathways related to inflammation and pain perception, among others .

Result of Action

Based on its structural similarity to other aromatic compounds, it may have anti-inflammatory effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(2-fluorophenyl)methyl]aniline . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with targets .

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLOQKBWLYWYHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2832234.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B2832235.png)

![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)

![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2832245.png)

![Methyl 3-[{2-[(2-methoxyphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2832246.png)

![10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2832250.png)